molecular formula C11H9F3O4 B7807046 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid

4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid

Cat. No.: B7807046
M. Wt: 262.18 g/mol
InChI Key: XKWLVILFEFVEAR-UHFFFAOYSA-N
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Description

4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid is a useful research compound. Its molecular formula is C11H9F3O4 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c12-11(13,14)18-8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWLVILFEFVEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Oxo 4 4 Trifluoromethoxy Phenyl Butanoic Acid

Friedel-Crafts Acylation Approaches for Aryl-Oxobutanoic Acid Skeletons

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct method for the formation of the carbon-carbon bond between the aromatic ring and the butanoic acid chain. This electrophilic aromatic substitution reaction is a primary route for synthesizing 4-aryl-4-oxobutanoic acids.

Condensation of Succinic Anhydride (B1165640) with (Trifluoromethoxy)benzene (B1346884) Precursors

The most direct and widely employed method for constructing the 4-oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid skeleton is the Friedel-Crafts acylation of (trifluoromethoxy)benzene with succinic anhydride. In this reaction, the succinic anhydride acts as the acylating agent, which, upon reaction with a Lewis acid catalyst, forms a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of (trifluoromethoxy)benzene. A subsequent workup quenches the reaction and opens the anhydride ring to yield the final carboxylic acid product.

A general representation of this reaction is the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, which is prepared by the Friedel-Crafts reaction between toluene (B28343) and succinic anhydride, catalyzed by a Lewis acid like aluminum chloride. wikipedia.org This reaction serves as a useful analogue for the synthesis of the target molecule.

Catalyst Systems and Reaction Optimization in Acylation

The choice of catalyst is paramount in Friedel-Crafts acylation to ensure high yields and selectivity. A variety of Lewis and Brønsted acids can be employed to catalyze this transformation.

Common Catalyst Systems for Friedel-Crafts Acylation:

Catalyst TypeExamplesKey Characteristics
Lewis Acids AlCl₃, FeCl₃, BF₃, ZnCl₂Traditional and highly effective, often required in stoichiometric amounts. Can lead to corrosive byproducts.
Metal Triflates Sc(OTf)₃, Yb(OTf)₃, Hf(OTf)₄Can be used in catalytic amounts and are often more tolerant to functional groups.
Metal Oxides ZnOCan offer milder reaction conditions and easier workup.
Zeolites H-Beta, H-ZSM-5Solid acid catalysts that can enhance regioselectivity and offer environmental benefits.
Brønsted Acids H₂SO₄, Triflic acid (TfOH)Strong protonic acids that can also catalyze the acylation.

Reaction optimization often involves screening different catalysts, solvents, reaction temperatures, and reaction times. For instance, in the synthesis of 4-(4-acetamidophenyl)-4-oxobutanoic acid, a related compound, the reaction is carried out using anhydrous aluminum chloride in the presence of dimethylformamide, with the temperature controlled to remain below 72°C. The use of ionic liquids as both solvent and catalyst has also been explored, with systems like iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids showing promise for high regioselectivity and scalability. beilstein-journals.orgnih.gov

Alternative Synthetic Routes to 4-Oxo-Butanoic Acid Frameworks

While Friedel-Crafts acylation is a primary method, alternative synthetic strategies can offer advantages in terms of substrate scope, functional group tolerance, and avoidance of harsh acidic conditions.

Methodologies for Constructing the Butanoic Acid Chain

Several methods exist for the synthesis of γ-keto acids and their derivatives that can be adapted for the preparation of the target molecule.

From Nitroalkanes: Primary nitroalkanes can undergo conjugate addition to α,β-unsaturated ketones or esters in the presence of a base like DBU to form γ-diketones or γ-keto esters, which can then be further manipulated to yield the desired butanoic acid.

From α-Ketoacids and Maleic Anhydrides: A photocatalytic method allows for the single-step synthesis of γ-ketoacids from α-ketoacids and maleic anhydrides. This approach proceeds via a dual decarboxylative strategy, releasing CO₂ as the only byproduct. organic-chemistry.org

Reductive Carboxylation of Vinyl Ketones: Aryl vinyl ketones can be directly carboxylated using magnesium under a carbon dioxide atmosphere to produce γ-keto carboxylic acids in good yields. organic-chemistry.org

Hydroacylation of Acrylamides: A rhodium(I)-catalyzed intermolecular hydroacylation of N,N-dialkylacrylamides with aldehydes provides a route to γ-ketoamides. organic-chemistry.org

Strategies for Introduction of the (Trifluoromethoxy)phenyl Moiety

In cases where the Friedel-Crafts reaction is not suitable, the (trifluoromethoxy)phenyl group can be introduced through other carbon-carbon bond-forming reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed. For example, a suitable organoboron or organotin reagent bearing the (trifluoromethoxy)phenyl group could be coupled with a precursor containing the 4-oxobutanoic acid chain with a leaving group at the 4-position.

Organometallic Addition: The addition of an organometallic reagent, such as a Grignard or organolithium reagent derived from a (trifluoromethoxy)phenyl halide, to a suitable electrophile containing the butanoic acid framework can also be a viable strategy. For instance, the reaction of (4-trifluoromethoxy)phenylmagnesium bromide with succinic anhydride or a derivative could be explored.

Reformatsky-type Reactions: A patent for the synthesis of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid describes a method involving the reaction of 2,4,5-trifluorophenylacetonitrile (B1303388) with ethyl α-bromoacetate and zinc. google.com A similar approach could potentially be adapted for the synthesis of the target compound.

Regioselectivity and Stereochemical Control in Synthesis

The regiochemical outcome of the Friedel-Crafts acylation is a critical consideration in the synthesis of this compound. The trifluoromethoxy (-OCF₃) group on the benzene (B151609) ring directs the position of the incoming electrophile.

The trifluoromethoxy group is considered to be a deactivating, ortho,para-directing group. The strong electron-withdrawing inductive effect of the three fluorine atoms deactivates the ring towards electrophilic attack. However, the lone pairs on the oxygen atom can participate in resonance, directing the incoming electrophile to the ortho and para positions. nih.gov This is in contrast to the trifluoromethyl (-CF₃) group, which is a deactivating meta-director.

Several studies on the electrophilic substitution of trifluoromethoxybenzene have shown a pronounced preference for para substitution. nih.govnih.gov This is likely due to the steric hindrance at the ortho positions. For example, the nitration of trifluoromethoxybenzene yields the para isomer as the major product, with only small amounts of the ortho isomer and no meta isomer being formed. nih.gov This strong para-directing effect is advantageous for the synthesis of the target molecule, as it leads to the desired 4-substituted product with high regioselectivity.

In the context of Friedel-Crafts acylation, the bulky nature of the acylium ion derived from succinic anhydride would further favor attack at the less sterically hindered para position, leading to the desired this compound as the major product.

As the target molecule is achiral, stereochemical control is not a factor in its synthesis.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of this compound from the crude reaction mixture is a crucial step to obtain a product of high purity. The acidic nature of the carboxyl group and the ketonic functionality of the molecule allow for the application of several standard and effective purification techniques. The choice of method or combination of methods depends on the scale of the synthesis and the nature of the impurities present.

Work-up Procedure:

Following the completion of the Friedel-Crafts acylation, the reaction mixture is typically quenched to deactivate the Lewis acid catalyst and separate it from the organic product. This is generally achieved by carefully adding the reaction mixture to a mixture of ice and a strong acid, such as hydrochloric acid. This hydrolyzes the aluminum chloride complexes formed during the reaction and allows for the separation of the organic and aqueous layers. The crude product is then extracted into an organic solvent.

Acid-Base Extraction:

A highly effective method for separating the acidic product from neutral and basic impurities is acid-base extraction. The crude product, dissolved in a suitable water-immiscible organic solvent, is treated with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The acidic this compound reacts to form its water-soluble carboxylate salt, which partitions into the aqueous layer. The organic layer containing neutral impurities is then separated and discarded. The aqueous layer is subsequently acidified, typically with a mineral acid like HCl, to a pH of around 4-5, which causes the purified carboxylic acid to precipitate out of the solution. The solid product can then be collected by filtration.

Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For compounds structurally similar to this compound, various solvents have been employed. For instance, the unsubstituted analog, 4-oxo-4-phenylbutanoic acid, has been successfully recrystallized from water or benzene. scribd.com For fluorinated derivatives, recrystallization at low temperatures (0 to -10 °C) after acidification has been reported to yield high-purity crystals. derpharmachemica.com The selection of an appropriate solvent or solvent system for the target compound would involve experimental screening to find a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Table 1: Potential Solvents for Recrystallization of 4-Oxo-4-arylbutanoic Acids
Solvent/SystemRationale for Use with Target CompoundGeneral Procedure
WaterPotentially suitable due to the polar carboxylic acid group, especially for removing non-polar impurities.Dissolve the crude product in hot water, filter if necessary to remove insoluble impurities, and allow to cool slowly to induce crystallization.
Toluene/Hexane (B92381)A mixed solvent system can provide a good solubility gradient. Toluene offers good solubility for the aromatic portion, while hexane acts as an anti-solvent.Dissolve the compound in a minimum amount of hot toluene and add hexane dropwise until turbidity is observed. Allow to cool for crystal formation.
Ethanol (B145695)/WaterA polar protic solvent system that can be effective for compounds with moderate polarity.Dissolve the crude solid in hot ethanol and add water until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Chromatographic Methods:

Chromatography is another versatile tool for the purification of organic compounds. Depending on the scale and required purity, different chromatographic techniques can be utilized.

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography can be employed. A solvent system of appropriate polarity is used to elute the compound from the column, effectively separating it from impurities with different polarities. For structurally related compounds, non-polar solvents like hexane have been used in combination with more polar solvents. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for the purification of small quantities with very high purity, reverse-phase HPLC is a suitable method. A common mobile phase for similar acidic compounds consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. chemicalbook.com

Table 2: Illustrative HPLC Conditions for Analysis of 4-Oxo-4-arylbutanoic Acids
ParameterCondition
ColumnReverse-Phase C18
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Isolation of the Final Product:

After purification by one or more of the above techniques, the final product is isolated. If the compound is purified by precipitation or recrystallization, the solid is collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual soluble impurities, and then dried under vacuum to remove the last traces of solvent. The purity of the final compound can be assessed by techniques such as melting point determination, NMR spectroscopy, and HPLC analysis.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary data that, when correlated, unequivocally define its atomic connectivity and chemical environment.

While direct experimental spectra for this compound are not widely published, its expected spectroscopic features can be accurately predicted by analyzing data from its constituent parts and closely related analogues, such as 4-oxo-4-phenylbutanoic acid and compounds containing the 4-trifluoromethoxyphenyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the butanoic acid chain and the aromatic ring. The two methylene (B1212753) groups (-CH₂-CH₂-) adjacent to the carbonyl and carboxyl groups would appear as triplets, typically in the range of 2.5-3.5 ppm. The protons on the para-substituted aromatic ring would exhibit an AA'BB' system, appearing as two doublets between 7.0 and 8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon spectrum would display signals for the carboxylic acid carbon (~175-180 ppm) and the ketonic carbonyl carbon (~195-200 ppm). The methylene carbons would resonate in the aliphatic region (~28-35 ppm). The aromatic carbons would show four distinct signals, with their chemical shifts influenced by the electron-withdrawing trifluoromethoxy group. The carbon bearing the -OCF₃ group would appear around 150-155 ppm, while the trifluoromethyl carbon itself would be a quartet (due to C-F coupling) around 120 ppm.

¹⁹F NMR: A single, sharp signal would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group, confirming its presence.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer. Two distinct carbonyl stretching bands would be prominent: one for the carboxylic acid C=O at approximately 1700-1720 cm⁻¹, and another for the aryl ketone C=O at a slightly lower wavenumber, around 1680-1690 cm⁻¹. Strong C-F stretching vibrations from the -OCF₃ group are expected in the 1200-1100 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. The fragmentation pattern would be predictable, with characteristic losses. A prominent fragment would correspond to the [C₆H₄OCF₃CO]⁺ acylium ion, formed by cleavage of the bond between the ketone and the adjacent methylene group. Other fragments would arise from the butanoic acid chain, such as the loss of the carboxyl group. docbrown.info

TechniqueFunctional GroupExpected Observation
¹H NMR-COOHBroad singlet, ~10-12 ppm
Aromatic -CHTwo doublets (AA'BB' system), ~7.0-8.0 ppm
Aliphatic -CH₂-Two triplets, ~2.5-3.5 ppm
¹³C NMR-COOH~175-180 ppm
Aryl C=O~195-200 ppm
C-OCF₃~150-155 ppm
-OCF₃Quartet, ~120 ppm
IR (cm⁻¹)-OH (Carboxylic Acid)Broad band, 2500-3300 cm⁻¹
C=O (Carboxylic Acid)~1700-1720 cm⁻¹
C=O (Ketone)~1680-1690 cm⁻¹
Mass Spec (m/z)Molecular Ion [M]⁺Corresponds to C₁₁H₉F₃O₄
Major Fragment[C₆H₄OCF₃CO]⁺

X-ray Crystallography of 4-Oxo-Butanoic Acid Polymorphs and Derivatives

While the specific crystal structure of this compound is not publicly available, extensive studies on its parent compound, 4-oxo-4-phenylbutanoic acid, and other fluorinated derivatives provide a strong basis for understanding its solid-state properties. researchgate.net

The crystal packing is expected to be dominated by strong intermolecular hydrogen bonds formed between the carboxylic acid groups of neighboring molecules. Typically, this results in the formation of centrosymmetric dimers, a common structural motif for carboxylic acids.

The presence of the trifluoromethoxy group introduces the possibility of other significant intermolecular interactions that influence the crystal lattice. These include:

C-H···O interactions: The hydrogen atoms on the phenyl ring and the butanoic acid chain can form weak hydrogen bonds with the oxygen atoms of the carbonyl and carboxyl groups.

C-H···F interactions: Weak hydrogen bonds involving the fluorine atoms of the -OCF₃ group can play a crucial role in stabilizing the three-dimensional crystal packing. mdpi.com

π-π stacking: Interactions between the aromatic rings of adjacent molecules may further stabilize the crystal structure.

The trifluoromethoxy group, being both lipophilic and strongly electron-withdrawing, significantly impacts these interactions compared to the unsubstituted phenyl ring. beilstein-journals.orgnih.gov

Studies on the polymorphs of 4-oxo-4-phenylbutanoic acid have shown instances of structures with more than one crystallographically independent molecule (Z' > 1) in the asymmetric unit. This phenomenon arises from subtle differences in the conformation of the molecules, leading to a more complex but stable packing arrangement. It is plausible that this compound could also exhibit polymorphism with high Z' values, where independent molecules differ slightly in the torsion angles of the butanoic acid chain or the orientation of the trifluoromethoxy group.

Polymorphism, the ability of a compound to exist in more than one crystal form, is well-documented for butanoic acid derivatives. Different polymorphs of a compound can have distinct physical properties, including melting point, solubility, and stability. Given the conformational flexibility of the butanoic acid chain and the potential for varied intermolecular interactions involving the trifluoromethoxy group, it is highly probable that this compound can form multiple polymorphs. The isolation of different crystalline forms would depend on crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

ParameterExpected Feature based on Analogues
Primary Supramolecular MotifCentrosymmetric hydrogen-bonded carboxylic acid dimers
Key Intermolecular InteractionsO-H···O, C-H···O, C-H···F, π-π stacking
Potential for Z' > 1High, due to conformational flexibility
PolymorphismExpected, leading to variations in solid-state properties

Conformational Flexibility of the Butanoic Acid Chain

The bulky and electron-withdrawing 4-trifluoromethoxyphenyl group at one end of the chain imposes steric and electronic constraints. The most stable conformation will seek to minimize steric hindrance between the aromatic ring and the butanoic acid backbone. Furthermore, studies of aryl trifluoromethoxy compounds have shown that the -OCF₃ group itself is typically not coplanar with the phenyl ring, adopting a dihedral angle of around 90 degrees. nih.govresearchgate.net This perpendicular orientation adds to the steric profile of the aromatic portion of the molecule.

The flexibility of the chain allows the molecule to adopt various shapes, from extended, linear-like conformations to more folded structures. In the solid state, the observed conformation will be the one that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions. In solution, an equilibrium of different conformers would exist.

Influence of the Trifluoromethoxy Group on Molecular Geometry and Conformational Preferences

The introduction of a trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring in 4-oxo-4-phenylbutanoic acid significantly influences the molecule's geometry and conformational preferences. This is due to the unique electronic and steric properties of the -OCF₃ substituent, which alters bond lengths, bond angles, and the rotational dynamics of the molecule.

The trifluoromethoxy group is known to be a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) that outweighs its weaker positive mesomeric effect (+M). reddit.combeilstein-journals.org This electronic perturbation affects the geometry of the phenyl ring and the adjacent carbonyl group. The strong electronegativity of the fluorine atoms draws electron density away from the aromatic system, which can lead to a contraction of the C-C bonds within the ring and a shortening of the bond connecting the ring to the carbonyl carbon.

The flexible butanoic acid side chain allows for various conformations. In the parent compound, 4-oxo-4-phenylbutanoic acid, different polymorphs exhibit slight variations in the torsion angles of this chain, indicating its conformational flexibility. researchgate.netmdpi.comresearchgate.net The presence of the trifluoromethoxy group is expected to influence the preferred conformation of this side chain due to altered electronic interactions with the phenyl ring and potential steric hindrance.

To illustrate the geometric parameters of the parent structure, the following table presents crystallographic data for a polymorph of 4-oxo-4-phenylbutanoic acid. These values serve as a baseline for discussing the anticipated changes upon substitution with a trifluoromethoxy group.

Selected Bond Lengths for 4-Oxo-4-phenylbutanoic Acid
BondLength (Å)
C=O (carbonyl)1.22
C-C (phenyl ring)1.38 - 1.40
C(phenyl)-C(carbonyl)1.49
C-O (carboxyl)1.31
C=O (carboxyl)1.21
Selected Bond Angles for 4-Oxo-4-phenylbutanoic Acid
AngleDegree (°)
C(phenyl)-C(carbonyl)-C(alkyl)119.5
O=C-C(phenyl)120.8
C-C-C (alkyl chain)112.0 - 114.0
O-C=O (carboxyl)122.5

The electron-withdrawing nature of the trifluoromethoxy group is anticipated to shorten the C(phenyl)-C(carbonyl) bond due to increased partial double bond character. Furthermore, the steric bulk of the -OCF₃ group, especially in its preferred orthogonal conformation, could lead to a distortion of the phenyl ring and influence the planarity of the benzoyl moiety. The conformational flexibility of the butanoic acid chain in this compound is likely to be significant, similar to what is observed in the various polymorphs of the unsubstituted acid. researchgate.netmdpi.comresearchgate.net The interplay between the electronic effects of the trifluoromethoxy group and the inherent flexibility of the alkyl chain will ultimately determine the molecule's preferred three-dimensional structure.

Exploration of Derivatization and Analogues in Academic Chemical Research

Synthetic Approaches to Novel Derivatives of 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic Acid

The molecular architecture of this compound provides three primary sites for chemical modification: the carboxyl terminus, the ketone functionality, and the phenyl ring. These sites allow for a diverse range of synthetic transformations to generate novel derivatives.

Transformations at the Ketone Functionality

The ketone group offers another avenue for structural diversification through reduction, reductive amination, and carbon-carbon bond-forming reactions.

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. beilstein-journals.org This transformation introduces a new chiral center, allowing for the synthesis of stereisomers with potentially different biological activities.

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the corresponding amines. wikipedia.orgmasterorganicchemistry.com

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, reacting with a phosphorus ylide. wikipedia.org This allows for the introduction of a double bond and the extension of the carbon chain.

TransformationReagents and ConditionsProduct
Selective ReductionNaBH4, CH3OH4-hydroxy-4-[4-(trifluoromethoxy)phenyl]butanoic acid
Reductive AminationR1R2NH, NaBH3CN or NaBH(OAc)34-amino-4-[4-(trifluoromethoxy)phenyl]butanoic acid derivative
Wittig ReactionPh3P=CHR, THF4-alkenyl-4-[4-(trifluoromethoxy)phenyl]butanoic acid derivative

Derivatization of the Phenyl Ring

The phenyl ring can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the 4-oxo-butanoic acid chain and the trifluoromethoxy group, play a crucial role in determining the position of the incoming electrophile. The trifluoromethoxy group is generally considered a deactivating but ortho, para-directing group due to the opposing inductive withdrawal and resonance donation effects of the oxygen atom. reddit.com The acyl group is a deactivating and meta-directing group. libretexts.org The interplay of these effects will dictate the regioselectivity of substitution.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst can introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups can be achieved under Friedel-Crafts conditions, although the deactivating nature of the existing substituents might require harsh reaction conditions.

Structure-Activity Relationship (SAR) Studies of Analogues Bearing the Oxo-Butanoic Acid Scaffold

SAR studies are crucial for understanding how structural modifications influence the biological activity of a molecule. nih.gov For analogues of this compound, the focus is often on the impact of the fluorinated moiety and the effects of other substituents on the molecule's properties.

Impact of Fluorinated Moieties on Chemical Interactions and Binding Motifs

The trifluoromethoxy (-OCF3) group significantly influences the physicochemical properties of the molecule, which in turn affects its interactions with biological targets.

Enhanced Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance membrane permeability and oral bioavailability. nih.gov

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group can block metabolic pathways, leading to increased metabolic stability and a longer biological half-life. mdpi.com

Altered Electronic Properties: The -OCF3 group is a strong electron-withdrawing group, which can modulate the acidity of the carboxylic acid and the reactivity of the phenyl ring. researchgate.net This can influence the binding affinity of the molecule to its target through altered electrostatic interactions.

Conformational Effects: The trifluoromethoxy group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target. nih.gov

Exploration of Substituent Effects on Reactivity Profiles and Chemical Properties

The introduction of various substituents on the phenyl ring or modifications at the carboxyl and keto functionalities can have a profound impact on the reactivity and chemical properties of the molecule.

Electronic Effects: Electron-donating groups on the phenyl ring can increase the electron density of the aromatic system, potentially making it more susceptible to oxidation and altering its interaction with electron-deficient biological targets. Conversely, electron-withdrawing groups can decrease the basicity of the ketone and influence the acidity of the carboxylic acid.

Steric Effects: The size and shape of the substituents can influence the molecule's ability to fit into a binding pocket. Bulky substituents may enhance selectivity for a particular target but could also lead to steric hindrance and reduced affinity.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., -OH, -NH2) can lead to new interactions with a biological target, potentially increasing binding affinity and specificity.

Substituent PositionSubstituent TypeExpected Effect on Property
Phenyl Ring (ortho/meta)Electron-donating (e.g., -CH3, -OCH3)Increased reactivity in electrophilic substitution, potential for altered binding affinity.
Phenyl Ring (ortho/meta)Electron-withdrawing (e.g., -NO2, -CN)Decreased reactivity in electrophilic substitution, potential for altered binding affinity.
Carboxyl TerminusEster/AmideIncreased lipophilicity, potential for altered solubility and cell permeability.
Ketone FunctionalityAlcohol/AmineIntroduction of hydrogen bonding capabilities, potential for new binding interactions.

Coordination Chemistry and Metal Complexes with Related Ligands

The coordination chemistry of ligands structurally related to this compound, particularly those containing a 4-oxo-butanoic acid moiety, is a field of active research. These ligands are of interest for the construction of coordination polymers and MOFs due to their potential for forming robust and porous structures. The interplay between the carboxylate and ketone functionalities allows for the formation of complexes with diverse dimensionalities and topologies.

Synthesis of Metal-Organic Frameworks and Complexes with 4-Oxo-Butanoic Acid Ligands

The synthesis of metal-organic frameworks and coordination complexes using 4-oxo-butanoic acid derivatives typically involves the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions. The choice of metal ion, solvent, temperature, and the presence of ancillary ligands can all influence the final structure of the resulting complex.

While specific research on MOFs constructed from this compound is not extensively documented in publicly available literature, the principles of MOF synthesis using analogous dicarboxylic or polycarboxylic acid linkers are well-established. nih.govrsc.orgescholarship.orgnih.govresearchgate.netrsc.orgresearchgate.netrsc.org These syntheses generally involve the self-assembly of metal ions (or metal clusters, known as secondary building units or SBUs) and organic linkers into extended, often porous, crystalline networks. For instance, multivariate MOFs, which incorporate multiple different linkers into a single framework, demonstrate the versatility of using functionalized carboxylic acids to create complex porous environments. nih.gov

The synthesis of discrete metal complexes with related ligands, such as those derived from benzohydroxamic acids, has also been reported. These syntheses often involve refluxing the ligand with a metal salt in an appropriate solvent to yield the desired coordination compound. thepab.org The characterization of these complexes is typically carried out using techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction. thepab.orgnih.govresearchgate.netnih.gov

Below is a representative table outlining the general synthetic conditions for producing metal-organic frameworks with carboxylic acid-based linkers.

Parameter Typical Conditions Purpose
Reactants Organic Linker (e.g., 4-oxo-4-arylbutanoic acid), Metal Salt (e.g., nitrates, acetates, chlorides of transition metals)To provide the building blocks for the framework
Solvent High-boiling point polar solvents (e.g., DMF, DEF, ethanol (B145695), water)To dissolve reactants and facilitate crystal growth
Temperature 80 - 200 °C (Solvothermal/Hydrothermal)To provide the energy needed for crystal formation and growth
Reaction Time Several hours to several daysTo allow for the slow formation of well-defined crystals
Additives Modulators (e.g., monodentate carboxylic acids), bases or acidsTo control the crystallinity, phase, and defect density of the MOF

Ligand Binding Modes and Coordination Geometries in Metal Complexes

The carboxylate group can coordinate to a metal center in a monodentate fashion, where only one of the oxygen atoms is bound to the metal. It can also act as a bidentate ligand, either by chelating to a single metal ion (forming a four-membered ring) or by bridging between two different metal ions. This bridging capability is crucial for the formation of extended one-, two-, or three-dimensional structures like coordination polymers and MOFs.

The ketone carbonyl oxygen can also participate in coordination, although it is generally a weaker donor than the carboxylate group. In the solid-state structures of polymorphs of the related 4-oxo-4-phenylbutanoic acid, the molecules form dimers through hydrogen bonding between their carboxyl groups, with no intermolecular interactions involving the ketone oxygen. mdpi.com However, in the presence of a metal ion, this oxygen atom can and does participate in coordination, leading to more complex structures.

The coordination of both the carboxylate and ketone groups would result in the ligand acting as a bidentate or even a bridging chelating ligand. The specific coordination mode adopted depends on several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the steric hindrance around the coordination sites, and the reaction conditions.

The resulting coordination geometries around the metal centers in these complexes are diverse. For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral. researchgate.net In polynuclear complexes or MOFs, the metal ions can form clusters or secondary building units (SBUs) with well-defined geometries, which are then interconnected by the organic linkers to form the extended framework.

The table below summarizes the common coordination modes observed for ligands containing carboxylate and ketone functionalities.

Functional Group Coordination Mode Description Structural Implication
CarboxylateMonodentateOne oxygen atom binds to a single metal ion.Typically leads to discrete complexes or termination of a polymer chain.
CarboxylateBidentate ChelatingBoth oxygen atoms bind to the same metal ion.Forms a stable four-membered ring with the metal center.
CarboxylateBidentate BridgingEach oxygen atom binds to a different metal ion.Facilitates the formation of 1D, 2D, or 3D coordination polymers.
KetoneMonodentateThe carbonyl oxygen atom binds to a single metal ion.Can lead to chelation if the carboxylate also coordinates to the same metal.

Future Directions and Emerging Research Avenues for 4 Oxo 4 4 Trifluoromethoxy Phenyl Butanoic Acid

Development of Novel and Sustainable Synthetic Strategies

While the classical synthesis of 4-oxo-4-arylbutanoic acids often involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640), future research will likely focus on developing more efficient, selective, and sustainable methods. orientjchem.orgderpharmachemica.commdpi.comscholarsresearchlibrary.com

Emerging areas of exploration include:

Biocatalytic and Enzymatic Approaches : The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Future work could explore the use of engineered enzymes, such as tailored glutamate (B1630785) dehydrogenases, to catalyze the synthesis of derivatives of 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid. frontiersin.org This approach could provide access to chiral analogues, a significant advantage for pharmaceutical and materials science applications. A study on transforming levulinic acid into (R)-4-aminopentanoic acid using an engineered enzyme highlights the potential of this strategy for creating valuable chiral building blocks from sustainable sources. frontiersin.org

Carbonylative Transformations : Novel palladium-catalyzed carbonylative transformations of ally larenes have been developed for the tunable synthesis of 4-arylbutanoic acids. nih.gov Applying this methodology to an appropriately substituted allyl arene could provide an alternative and potentially more flexible route to the target compound and its derivatives, avoiding the use of stoichiometric Lewis acids common in Friedel-Crafts reactions.

Flow Chemistry : Continuous flow synthesis offers improved heat and mass transfer, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could lead to higher yields, purity, and a more automated, resource-efficient production process.

Advanced Mechanistic Studies Employing Modern Analytical Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. While kinetic studies have been performed on the oxidation of the parent compound, 4-oxo-4-phenylbutanoic acid, to elucidate reaction orders and propose mechanisms, future research on the trifluoromethoxy-substituted analogue can leverage more sophisticated techniques for a deeper level of insight. orientjchem.orgderpharmachemica.comresearchgate.netzenodo.orgresearchgate.net

Future mechanistic investigations could involve:

In-Situ Spectroscopic Analysis : Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. This would allow for the direct observation of transient species and provide detailed kinetic data that is often inaccessible through traditional sampling methods.

Computational Chemistry : Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of transition states and intermediates, and visualize molecular orbitals. chemcopilot.com Such computational studies would complement experimental findings, providing a molecular-level understanding of how the trifluoromethoxy group influences the reactivity of the keto and carboxylic acid moieties.

Advanced Mass Spectrometry : Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to intercept and characterize reactive intermediates in complex reaction mixtures, providing direct evidence for proposed mechanistic pathways.

Rational Design of Chemically Modified Analogues for Specific Chemical Applications

The trifluoromethoxy (OCF₃) group is a highly valued substituent in medicinal chemistry and materials science. bohrium.com It significantly alters a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character, which can enhance binding affinity to biological targets. bohrium.commdpi.comscilit.com The rational design of analogues of this compound represents a significant avenue for future research.

Key design strategies could include:

Aromatic Ring Modification : Introducing additional substituents onto the phenyl ring could fine-tune the electronic properties and steric profile of the molecule. This could be used to modulate the reactivity of the ketone or to introduce new interaction points for binding to specific targets.

Side-Chain Derivatization : The butanoic acid chain offers multiple points for modification. The ketone could be reduced to an alcohol or converted to other functional groups, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives. These modifications could generate a library of compounds for screening in various applications.

Bioisosteric Replacement : The carboxylic acid or ketone functionalities could be replaced with other groups (bioisosteres) that have similar steric and electronic properties but may offer improved metabolic stability or different binding interactions.

A study on the rational design of trifluoromethyl ketone-containing histone deacetylase (HDAC) inhibitors demonstrated how structural modifications can lead to potent and selective analogues with improved metabolic stability. nih.govnih.gov A similar structure-based design approach could be applied to analogues of this compound to develop compounds for targeted applications.

Integration with Green Chemistry Principles in Synthetic and Transformational Methodologies

Future research must prioritize the development of environmentally benign chemical processes. The principles of green chemistry can be extensively applied to the synthesis and transformation of this compound, particularly concerning its likely synthesis via Friedel-Crafts acylation.

Future research should focus on:

Replacement of Traditional Catalysts : Conventional Friedel-Crafts reactions often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride. rsc.org Future work should focus on using solid acid catalysts, such as sulfated zirconia, which are reusable, less corrosive, and reduce waste. rsc.org

Metal- and Halogen-Free Methodologies : The use of reagents like methanesulfonic anhydride as a promoter for Friedel-Crafts acylation eliminates the need for metallic or halogenated components, leading to minimal and more benign waste streams. organic-chemistry.orgacs.orgacs.org

Alternative Energy Sources and Solvents : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. semanticscholar.org The development of synthetic protocols in greener solvents (e.g., water, bio-based solvents) or under solvent-free conditions would further enhance the sustainability of the process. The use of recyclable, water-tolerant catalysts like bismuth triflate is particularly promising in this context. semanticscholar.org

Table 1: Potential Green Catalysts and Promoters for the Synthesis of this compound
Catalyst/PromoterTypeKey AdvantagesRelevant Findings
Sulfated ZirconiaSolid Acid CatalystReusable, non-corrosive, high selectivity.Found to be effective for Friedel-Crafts acylation, leading to 100% selective formation of the desired ketone product. rsc.org
Methanesulfonic Anhydride (MSAA)Metal- and Halogen-Free PromoterMinimal waste, avoids metallic/halogenated components, derived from biomass.Promotes acylation of aryl carboxylic acids in good yield with no additional solvent, reducing the environmental factor. organic-chemistry.orgacs.org
Bismuth Triflate (Bi(OTf)₃)Water-Tolerant Lewis AcidRecyclable, high tolerance toward water, efficient under microwave irradiation.Catalyzes Friedel-Crafts acylation efficiently under solvent-free microwave conditions, with the catalyst being easily recovered and reused. semanticscholar.org

Application of Machine Learning and AI in Predicting Reactivity and Derivatization Outcomes

Future avenues for this compound in this domain include:

Reactivity Prediction : Training ML models on databases of known reactions could allow for the accurate prediction of how this compound will behave with various reagents and under different conditions. This can help chemists prioritize experiments that are most likely to succeed. chemcopilot.comdrugtargetreview.com

Derivatization and Analogue Design : AI algorithms can be used to suggest novel derivatives of the target molecule that are predicted to have desirable properties. By learning the rules of chemistry from millions of published reactions, these models can propose synthetic pathways to new and potentially valuable analogues. drugtargetreview.com

Optimization of Reaction Conditions : ML models can be used to build predictive relationships between reaction parameters (e.g., temperature, solvent, catalyst) and outcomes (e.g., yield, purity). This allows for the in-silico optimization of reaction conditions, reducing the number of experiments required and saving time and resources. chemai.io

Table 2: Application of AI/ML in Future Research on this compound
AI/ML ApproachDescriptionPotential Application
Sequence-to-sequence Models (Transformers)Treats chemical reactions as a language translation problem, converting reactants into products. chemcopilot.comdrugtargetreview.comPredicting the products of unknown reactions involving the target compound with high accuracy.
Graph Neural Networks (GNNs)Represents molecules as graphs (atoms as nodes, bonds as edges) to learn structure-property relationships. chemcopilot.comPredicting the physicochemical properties and biological activity of newly designed analogues.
Reinforcement Learning (RL)Simulates multi-step synthetic routes and receives feedback based on criteria like yield, cost, or sustainability. chemcopilot.comDesigning optimal, multi-step synthetic pathways to complex derivatives starting from the target compound.

Q & A

Q. What are the most reliable synthetic routes for 4-Oxo-4-[4-(trifluoromethoxy)phenyl]butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride and 4-(trifluoromethoxy)benzene derivatives. Alternatively, Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acid intermediates is effective . Key reagents include AlCl₃ (for Friedel-Crafts) or NaBH₄ (for ketone reduction). Yields depend on solvent polarity (e.g., dichloromethane vs. THF) and temperature control (0–25°C). Hydrolysis of ester precursors (e.g., methyl 4-oxo-4-arylbutanoate) with NaOH/EtOH (60°C, 4h) achieves >85% purity .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the ketone (δ ~2.8 ppm for β-protons) and trifluoromethoxy group (δ ~120 ppm in ¹³C). HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) identifies impurities (<2% by area). FT-IR verifies carbonyl stretches (C=O at ~1700 cm⁻¹) and O-CF₃ vibrations (1250–1150 cm⁻¹) .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Methodological Answer : For antimicrobial studies, use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. For enzyme inhibition, employ kinetic assays (e.g., fluorogenic substrates for proteases) with IC₅₀ calculations. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) to validate results .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of derivatives during synthesis, and how does chirality impact bioactivity?

  • Methodological Answer : Chiral chromatography (Chiralpak AD-H column, hexane/iPrOH 90:10) separates R/S enantiomers. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems achieves >95% ee. Chirality significantly affects receptor binding; e.g., (R)-enantiomers may show 10-fold higher antiviral activity against NS3-NS4B protein interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., replacing trifluoromethoxy with nitro or methoxy groups). Assess lipophilicity (logP via shake-flask method) and electron-withdrawing effects on aryl rings. Use molecular docking (AutoDock Vina) to predict binding to targets like dengue virus NS3 helicase. Correlate IC₅₀ values (enzyme assays) with computational ΔG values .

Q. What in silico models predict the compound’s metabolic stability and toxicity?

  • Methodological Answer : ADMET Predictor™ or SwissADME models estimate hepatic clearance (CYP3A4/2D6 liability) and Ames test mutagenicity. Validate with hepatocyte incubation assays (human HepG2 cells, LC-MS/MS metabolite ID). Toxicity thresholds (e.g., LD₅₀) are derived from probit analysis in zebrafish embryos (OECD TG 236) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Check for batch variability (e.g., HPLC purity, residual solvents) and assay conditions (pH, serum content). For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility or culture media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.